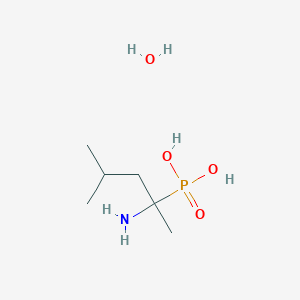

(1-Amino-1,3-dimethylbutyl)phosphonic acid

Description

Properties

IUPAC Name |

(2-amino-4-methylpentan-2-yl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P.H2O/c1-5(2)4-6(3,7)11(8,9)10;/h5H,4,7H2,1-3H3,(H2,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBICIXCAFUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(N)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693837 | |

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125078-18-4 | |

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Amino 1,3 Dimethylbutyl Phosphonic Acid

Stereoselective and Enantioselective Synthesis of α-Aminophosphonic Acids

The isosteric replacement of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety introduces a significant structural change that can mimic the transition state of peptide cleavage, leading to enzyme inhibition. mdpi.commdpi.com The absolute configuration of the stereogenic α-carbon is crucial for this biological activity, making stereocontrolled synthesis essential. nih.govmdpi.com Key strategies for achieving optical purity include diastereoselective and enantioselective approaches that form the crucial carbon-phosphorus (C-P), carbon-carbon (C-C), or carbon-nitrogen (C-N) bonds with high fidelity. mdpi.comnih.gov

Diastereoselective synthesis relies on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. One of the most effective methods for preparing chiral α-aminophosphonates is the nucleophilic addition of phosphites to chiral imines. nih.gov In this approach, the facial selectivity of the phosphite addition is directed by a chiral group attached to the imine nitrogen or carbon.

The use of chiral N-sulfinylimines, such as N-p-tolylsulfinylimines and N-tert-butylsulfinyl-imines, is a particularly useful strategy. nih.gov The diastereoselectivity in these reactions is often explained by a transition state model involving chelation of a Lewis acid or a cation to both the sulfinyl oxygen and the phosphite oxygen, which directs the nucleophilic attack to one face of the imine. mdpi.com Another highly effective method involves the reaction of lithium phosphites with chiral N-phosphonyl imines, which can provide α-amino phosphonates in excellent yields and high diastereoselectivities. nih.govnih.gov The steric bulk of the substituents on the chiral auxiliary plays a crucial role in maximizing the diastereomeric ratio. nih.govnih.gov

| Chiral Auxiliary Type | Reactant | Diastereomeric Ratio (dr) | Yield (%) |

| Chiral N-phosphonyl imine | Lithium phosphite | 93:7 to 99:1 | 94-97 |

| Chiral N-sulfinylimine | Triethyl phosphite | 89:11 to 99:1 | 46-77 |

| Menthol-derived imine | Acetone (catalyzed by Proline) | 1:30 | 86 |

This table summarizes typical results for diastereoselective approaches in α-aminophosphonate synthesis based on literature findings. mdpi.comnih.gov

The high degree of stereocontrol is rationalized by transition state models where the bulky groups of the chiral auxiliary effectively shield one face of the imine, forcing the incoming nucleophile to attack from the less hindered side. mdpi.comnih.gov

Enantioselective methodologies aim to produce a single enantiomer of a chiral product from achiral or racemic starting materials through the use of a chiral catalyst. These methods are highly sought after for their efficiency and atom economy.

The asymmetric hydrophosphonylation of imines, also known as the aza-Pudovik reaction, is a direct and powerful method for synthesizing enantiomerically enriched α-aminophosphonates. nih.govpwr.edu.pl This reaction involves the addition of a dialkyl phosphite to an imine, catalyzed by a chiral Lewis acid or a chiral Brønsted acid. acs.org Chiral Brønsted acids, such as phosphoric acid derivatives of (R)-BINOL, have proven to be effective catalysts. acs.org The catalyst activates the imine by protonation, forming a chiral ion pair. This directs the nucleophilic attack of the phosphite, controlling the stereochemistry of the newly formed C-P bond. mdpi.comcore.ac.uk The reaction proceeds through a presumed nine-membered transition state where the catalyst interacts with both the imine and the phosphite. mdpi.com

| Catalyst Type | Phosphite Source | Enantiomeric Excess (ee) |

| (R)-BINOL-derived phosphoric acid | Diisopropyl phosphite | Good to high |

| Chiral quaternary ammonium salt (PTC) | Dimethyl H-phosphonate | Fairly good |

| Copper(II)-diamine complex | Silicon enolates | High |

This table presents examples of catalysts used in asymmetric hydrophosphonylation and related reactions to achieve enantioselectivity. pwr.edu.placs.orgacs.org

Asymmetric hydrogenation is a highly efficient method for creating stereocenters. dicp.ac.cn In the context of α-aminophosphonic acid synthesis, this strategy can be applied to the reduction of α,β-dehydro-α-aminophosphonates or phosphorated enamines. nih.gov The reaction uses a chiral transition-metal catalyst, often based on rhodium, ruthenium, iridium, or palladium, coordinated to a chiral ligand. dicp.ac.cnliv.ac.uk This catalytic system delivers hydrogen across the C=C double bond in a stereocontrolled manner to establish the chiral α-carbon center.

Alternatively, organocatalytic methods using chiral Brønsted acids like phosphoric acids have emerged as a metal-free option. nih.gov These catalysts, in conjunction with a hydrogen source like a Hantzsch ester, can effectively reduce enamides with high enantioselectivity. nih.gov The attractive features of using enamide precursors include their stability and the ease of removing the N-acyl protecting group after the reduction. nih.gov

| Catalyst System | Hydrogen Source | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid / Acetic Acid | Hantzsch Ester | Enamides | Excellent |

| Palladium / Chiral Diamine Ligand | H₂ | Cinnamic Acid Derivatives | 76% |

| Iridium / Chiral Phosphoric Acid | H₂ | Imines | High |

This table summarizes various catalytic systems for asymmetric hydrogenation of enamines and related unsaturated precursors. dicp.ac.cnnih.govliv.ac.uk

Asymmetric C-C bond formation provides another strategic entry to chiral α-aminophosphonates. These methods construct the carbon skeleton and the chiral center concurrently. One established approach is the diastereoselective alkylation of chiral Schiff bases derived from phosphonoglycine esters. nih.gov This strategy is analogous to well-known methods for asymmetric α-amino acid synthesis. nih.gov

Another powerful technique involves the addition of carbon nucleophiles to chiral α-phosphorylated ketimines. nih.gov For instance, enantioselective reactions of silicon enolates with N-acyl-α-iminophosphonates, catalyzed by a chiral copper(II)-diamine complex, can produce α-amino phosphonates with high yields and selectivity. acs.org This reaction is valuable as it allows for the introduction of a wide variety of carbon substituents at the α-position.

| Reaction Type | Chiral Source | Nucleophile/Electrophile | Stereoselectivity |

| Alkylation | Chiral Schiff base from phosphonoglycine | Alkyl halide | Diastereoselective |

| Allylation | Palladium-chiral ligand catalyst | Allylic electrophile | 46–88% ee |

| Enolate Addition | Copper(II)-chiral diamine catalyst | Silicon enolate | High ee |

This table highlights different asymmetric C-C bond forming strategies for the synthesis of tetrasubstituted α-aminophosphonates. nih.govacs.orgnih.gov

Enantioselective Methodologies for (1-Amino-1,3-dimethylbutyl)phosphonic acid

Multicomponent Reactions for the Synthesis of α-Aminophosphonates

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and convergence. rsc.org The most prominent MCR for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction. acs.orgresearchgate.netcore.ac.uk This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a dialkyl phosphite. researchgate.netcore.ac.uk

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways: (1) initial condensation of the amine and carbonyl compound to form an imine, which then undergoes nucleophilic addition by the phosphite (an aza-Pudovik reaction), or (2) initial addition of the phosphite to the carbonyl to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk The dominant pathway is dependent on the specific reactants and conditions used. core.ac.uk Various catalysts, including Lewis acids like magnesium perchlorate and yttrium triflate, can be employed to promote the reaction, often leading to high yields in short reaction times, sometimes under solvent-free conditions. rsc.orgacs.org

| Catalyst | Reaction Conditions | Key Feature |

| Magnesium Perchlorate [Mg(ClO₄)₂] | Solvent-free, room temperature | Extremely efficient; short reaction times. |

| Yttrium Triflate [Y(OTf)₃] | One-pot | Enhances yield and chemoselectivity. |

| Indium Complexes | Neat, room temperature | Green process with high efficiency. |

| Lanthanide Triflates [e.g., Yb(OTf)₃] | Microwave irradiation, ionic liquids | Reduced reaction times. |

This table showcases various catalysts used to facilitate the Kabachnik-Fields multicomponent reaction for α-aminophosphonate synthesis. orientjchem.orgrsc.orgacs.orgresearchgate.net

Derivatization Strategies for Functionalizing the (1-Amino-1,3-dimethylbutyl)phosphonic acid Scaffold

Functionalization of the (1-Amino-1,3-dimethylbutyl)phosphonic acid scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization strategies typically target the amino and phosphonic acid groups.

N-Acylation: The primary amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of functional groups. This modification can influence the compound's lipophilicity, hydrogen bonding capacity, and interaction with biological targets.

Esterification: The phosphonic acid moiety can be esterified to produce phosphonate (B1237965) esters. This is often a necessary step in the synthesis to improve solubility in organic solvents and to protect the phosphonic acid during other chemical transformations. The resulting esters can also serve as prodrugs, which are converted to the active phosphonic acid in vivo. Selective mono- and di-esterification can be achieved by carefully controlling the reaction conditions.

Below is a table summarizing key derivatization strategies and their outcomes based on general findings for α-aminophosphonates, as specific data for (1-Amino-1,3-dimethylbutyl)phosphonic acid is limited in publicly available literature.

| Functional Group Targeted | Derivatization Strategy | Reagents | Potential Outcome of Derivatization |

| Amino Group | N-Acylation | Acid chlorides, Acid anhydrides | Altered lipophilicity, modified biological activity. |

| Amino Group | N-Alkylation | Alkyl halides | Introduction of further steric bulk, potential for altered receptor binding. |

| Phosphonic Acid Group | Esterification | Alcohols, Orthoesters | Increased solubility in organic solvents, prodrug formation. |

| Phosphonic Acid Group | Amidation | Amines, Coupling agents | Formation of phosphonamidates with distinct biological properties. |

Green Chemistry Approaches in (1-Amino-1,3-dimethylbutyl)phosphonic acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of α-aminophosphonic acids to minimize environmental impact. For the synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid, these approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols.

Solvent-free reactions, often facilitated by microwave irradiation, have shown significant promise in reducing reaction times and eliminating the need for volatile organic solvents in Kabachnik-Fields and Pudovik reactions. The use of water as a solvent is another attractive green alternative, although it can present challenges in terms of reactant solubility and side reactions.

The development of reusable heterogeneous catalysts is a key area of green chemistry research. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, catalyst-free versions of the Kabachnik-Fields reaction have been reported, relying on the intrinsic reactivity of the components under specific conditions, such as high pressure or elevated temperatures.

The following table outlines some green chemistry approaches applicable to the synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid, based on general advancements in α-aminophosphonate synthesis.

| Green Chemistry Principle | Approach | Specific Method/Catalyst | Advantages |

| Prevention of Waste | Catalyst-free reactions | Thermal or microwave-assisted synthesis without a catalyst. | Eliminates catalyst-related waste and purification steps. |

| Safer Solvents and Auxiliaries | Use of green solvents | Water, ionic liquids, or solvent-free conditions. | Reduces use of volatile and toxic organic solvents. |

| Design for Energy Efficiency | Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times and reduced energy consumption. |

| Use of Renewable Feedstocks | Biocatalysis | Use of enzymes for stereoselective synthesis. | High selectivity and mild reaction conditions. |

| Catalysis | Heterogeneous catalysis | Use of solid-supported catalysts. | Ease of catalyst separation and recycling. |

Computational and Theoretical Investigations of 1 Amino 1,3 Dimethylbutyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of (1-Amino-1,3-dimethylbutyl)phosphonic acid. These methods model the molecule's electronic and geometric structure with high accuracy.

While specific studies on (1-Amino-1,3-dimethylbutyl)phosphonic acid are not prevalent in publicly accessible literature, the application of semi-empirical and ab initio methods to similar aminophosphonic acids is well-documented. Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less intensive approach to predict molecular properties. Ab initio methods, derived from first principles without experimental data, provide a higher level of theory and accuracy. For analogous aminophosphonic acids, these calculations have been used to determine optimized molecular geometries, electronic energies, and dipole moments.

Illustrative Geometrical Parameters: The following table shows typical geometrical parameters that could be obtained for (1-Amino-1,3-dimethylbutyl)phosphonic acid using these methods.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | 1.48 | O=P-OH | 115 |

| P-OH | 1.55 | HO-P-OH | 105 |

| P-C | 1.85 | C-P-O | 108 |

| C-N | 1.47 | P-C-N | 109 |

This table is illustrative and not based on experimental data for the specific compound.

Density Functional Theory (DFT) has become a important tool for studying aminophosphonic acids, balancing computational cost and accuracy. DFT calculations can predict the most stable conformations of (1-Amino-1,3-dimethylbutyl)phosphonic acid by exploring its potential energy surface. The presence of flexible bonds allows for multiple rotational isomers (rotamers). DFT studies on similar molecules have shown that intramolecular hydrogen bonding between the amino and phosphonic acid groups plays a crucial role in stabilizing certain conformations. nih.gov The choice of functional and basis set, such as B3LYP/6-31G(d,p), is critical for obtaining reliable results. nih.gov

Molecular Dynamics Simulations of (1-Amino-1,3-dimethylbutyl)phosphonic acid in Various Environments

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of (1-Amino-1,3-dimethylbutyl)phosphonic acid over time. nih.gov These simulations can model the molecule in different environments, such as in a vacuum, in solution, or interacting with a surface. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes, diffusion, and interactions with solvent molecules. For a molecule like (1-Amino-1,3-dimethylbutyl)phosphonic acid, MD simulations can reveal how its conformation adapts in aqueous solution and how it interacts with ions or other solutes.

Prediction of Adsorption Mechanisms and Interfacial Interactions at Atomic and Molecular Scales

Theoretical models are crucial for predicting how (1-Amino-1,3-dimethylbutyl)phosphonic acid might adsorb onto surfaces, a key aspect for many of its potential applications. The phosphonic acid group is known to be an effective anchoring group to metal oxide surfaces. vub.be Computational studies on similar phosphonic acids have shown that they can form stable, self-assembled monolayers on various substrates. rsc.org DFT calculations can be used to determine the adsorption energies of different binding modes (e.g., monodentate, bidentate, or tridentate) of the phosphonic acid group to a surface. vub.be These calculations, combined with MD simulations, can elucidate the structure and stability of the resulting interface.

Illustrative Adsorption Energies: The table below illustrates how adsorption energies for different binding modes might be presented.

| Binding Mode | Adsorption Energy (kJ/mol) |

| Monodentate | -150 |

| Bidentate | -250 |

| Tridentate | -320 |

This table is illustrative and not based on experimental data for the specific compound.

Theoretical Insights into Intra- and Intermolecular Interactions of (1-Amino-1,3-dimethylbutyl)phosphonic acid

The functionality of (1-Amino-1,3-dimethylbutyl)phosphonic acid is largely dictated by its intra- and intermolecular interactions. The molecule contains both a proton-donating phosphonic acid group and a proton-accepting amino group, making it amphoteric and capable of forming zwitterions.

Intramolecular Interactions: Theoretical calculations can quantify the strength of intramolecular hydrogen bonds, for instance, between the -NH2 group and an oxygen atom of the -P(O)(OH)2 group. These interactions influence the molecule's conformational preferences.

Intermolecular Interactions: In the solid state or in solution, (1-Amino-1,3-dimethylbutyl)phosphonic acid can form a network of intermolecular hydrogen bonds. These interactions are critical in determining its crystal packing, solubility, and self-assembly properties. Quantum theory of atoms in molecules (QTAIM) analysis, based on the calculated electron density, can be used to characterize the nature and strength of these hydrogen bonds.

Mechanistic Research on Molecular Interactions of 1 Amino 1,3 Dimethylbutyl Phosphonic Acid

Enzyme Inhibition Mechanisms

Aminophosphonic acids are widely recognized for their ability to act as potent enzyme inhibitors, a property largely attributed to their unique structure which can mimic the transition states of enzymatic reactions. researchgate.net The biological effects of these compounds are often realized through the inhibition of enzymes such as proteases and phosphatases. researchgate.netresearchgate.net

Role of (1-Amino-1,3-dimethylbutyl)phosphonic acid as a Transition State Mimic

The inhibitory power of aminophosphonate compounds often stems from the tetrahedral geometry of the phosphonate (B1237965) group. This structure acts as a stable analogue of the transient, high-energy tetrahedral intermediate that forms during the hydrolysis of a peptide bond by a proteolytic enzyme. researchgate.net By mimicking this state, the inhibitor can bind with high affinity to the enzyme's active site, effectively blocking its catalytic activity. This strategy has been successfully employed to generate potent competitive inhibitors for a variety of enzymes, including peptidases. researchgate.net The stability of the phosphonate core to hydrolysis, compared to its phosphate (B84403) or carboxylate counterparts, makes it an ideal scaffold for designing such inhibitors. researchgate.net

Interaction with Proteolytic Enzymes and Related Biological Targets

Research into various aminophosphonates has demonstrated their efficacy as inhibitors of metallo-aminopeptidases. researchgate.net The interaction is highly specific, with the enzyme's sensitivity being dependent on the structure of the aminophosphonate, particularly the nature of the side chain that mimics the natural amino acid substrate. researchgate.net For instance, studies on different aminopeptidases show that even slight modifications to the inhibitor's structure can lead to significant differences in their affinity for the target enzyme. nih.gov

The general mechanism of inhibition by organophosphorus compounds, including phosphonates, often involves the phosphorylation of a critical serine residue within the enzyme's active site. nih.gov This process forms a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive. nih.gov The active site of these enzymes, such as acetylcholinesterase, typically contains a catalytic triad (B1167595) (e.g., Ser-His-Glu) that is the target of this nucleophilic attack. nih.gov The stereochemistry and hydrophobicity of the aminophosphonate are crucial factors that determine the efficiency of its interaction with the target enzyme. nih.gov

Kinetic and Spectroscopic Studies of Enzyme-ADBP Complexes (e.g., in vitro binding assays)

Kinetic studies of aminophosphonate inhibitors interacting with enzymes like aminopeptidases have revealed complex inhibition mechanisms. One observed mechanism is a biphasic slow-binding inhibition process. nih.gov This type of inhibition is characterized by an initial, rapid formation of an enzyme-inhibitor complex, which then undergoes a slow isomerization to a more tightly bound state.

This multi-step kinetic model can be represented as: E + I ⇌ EI ⇌ E*I Where:

E is the free enzyme.

I is the inhibitor.

EI is the initial, rapidly formed enzyme-inhibitor complex.

E*I is the final, tightly bound isomerized complex.

The table below summarizes the key stages of this slow-binding inhibition mechanism.

| Kinetic Stage | Description | Characteristics |

| Initial Binding | The inhibitor (I) reversibly binds to the enzyme (E) to form an initial complex (EI). | This step is typically fast and characterized by an initial inhibition constant. |

| Isomerization | The initial EI complex undergoes a slow conformational change to a more stable complex (EI). | This step is the rate-limiting part of the process, leading to a time-dependent increase in inhibition. |

| Final Complex | The final EI complex is very stable with a very slow dissociation rate. | Results in potent, often quasi-irreversible, inhibition of the enzyme. |

This kinetic behavior indicates that the inhibitor induces a conformational change in the enzyme, leading to a highly stable final complex. Such detailed kinetic analyses are fundamental to understanding the potency and mechanism of action for this class of inhibitors.

Interfacial Adsorption and Self-Assembled Monolayer (SAM) Formation

Phosphonic acids are widely utilized for modifying the surfaces of various metals and metal oxides, such as aluminum oxide, titanium oxide, and silicon oxide. nih.govacs.org They can form dense, well-ordered self-assembled monolayers (SAMs) that are robust and strongly bonded to the substrate. acs.orgresearchgate.net This property is valuable for applications ranging from corrosion inhibition to the fabrication of biosensors and electronic devices. researchgate.net

Adsorption Kinetics and Thermodynamics on Metal and Metal Oxide Surfaces

The formation of phosphonic acid SAMs on oxide surfaces is a multi-stage process that begins with the adsorption of molecules from a solution. researchgate.net This process involves an acid-base condensation reaction between the P-OH groups of the phosphonic acid and the metal-OH (hydroxyl) groups on the oxide surface, forming stable P-O-Metal bonds. researchgate.net The kinetics of this adsorption can be significantly influenced by several factors. For instance, on aluminum oxide, increasing the density of surface hydroxyl groups can accelerate the adsorption kinetics, leading to monolayer formation in under a minute. kit.edu

The process can involve different adsorption modes, including physisorption and chemisorption. nih.gov The molecular structure of the phosphonic acid, including steric effects, plays a significant role in the nature of the adsorbed layer and its ability to inhibit processes like metal dissolution. nih.govethz.ch Studies comparing room temperature and elevated temperature depositions have shown that higher temperatures (e.g., 75 °C) can lead to faster adsorption kinetics and purer films. rsc.org Furthermore, thermal annealing after the initial deposition is a common strategy to enhance the stability and covalent attachment of the phosphonates to the substrate. nih.gov The choice of solvent can also have a profound effect; solvents with lower polarity may be preferred for forming well-defined SAMs on certain oxide surfaces like ZnO, as they can prevent the formation of undesirable byproducts. nih.gov

| Factor | Influence on Adsorption |

| Substrate Hydroxyl Density | Higher density accelerates adsorption kinetics. kit.edu |

| Temperature | Elevated temperatures can increase adsorption rates and film purity. rsc.org Thermal annealing promotes strong covalent bonding. nih.gov |

| Solvent Polarity | Lower polarity solvents can prevent byproduct formation on some oxide surfaces (e.g., ZnO). nih.gov |

| Molecular Structure | Steric and electronic properties of the phosphonic acid affect adsorption modes and the quality of the resulting layer. nih.gov |

Characterization of Self-Assembled Monolayer Structure and Orientation

A suite of surface-sensitive analytical techniques is employed to characterize the structure, order, and chemical nature of phosphonic acid SAMs. researchgate.netacs.org These methods provide atomic- and molecular-level information about the monolayer.

X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical integrity of the SAM, verifying the presence of the phosphonate headgroups on the surface and the formation of P-O-metal bonds. nih.govrsc.org The adsorption kinetics can also be monitored by following the intensity of elemental signals over time. rsc.org

Spectroscopic techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and in-situ Sum Frequency Generation (SFG) are powerful tools for probing the molecular order and orientation within the monolayer. acs.org These methods can determine parameters such as the tilt angle of the alkyl chains relative to the surface normal, providing insight into the packing density and organization of the SAM. acs.org Infrared Reflection-Absorption Spectroscopy (IRRAS) also provides information on the conformational order of the molecules and their binding mode to the surface. acs.org The binding of phosphonic acids to metal oxide surfaces can occur through monodentate, bidentate, or tridentate linkages, and these different coordination modes can be identified spectroscopically. nih.gov

The table below outlines key characterization techniques and the information they provide about SAMs.

| Characterization Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, confirmation of covalent bonding (P-O-Metal), film purity, and coverage. nih.govrsc.org |

| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular orientation, average tilt angle of molecular chains. acs.org |

| Sum Frequency Generation (SFG) Spectroscopy | In-situ analysis of molecular order and orientation at the interface, especially under aqueous conditions. acs.org |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Conformational order of alkyl chains (e.g., trans vs. gauche), identification of binding modes (monodentate, bidentate, tridentate). acs.org |

| Atomic Force Microscopy (AFM) | Surface morphology, film uniformity, and thickness. |

| Contact Angle Goniometry | Surface wettability, which reflects the packing and termination of the monolayer. |

Through the combined use of these techniques, a comprehensive picture of the SAM's structure, from its chemical attachment to the substrate to the orientation and packing of its molecular components, can be developed.

Influence of Molecular Structure of ADBP on Surface Adsorption and Interfacial Properties

The specific molecular structure of ADBP, with its branched 1,3-dimethylbutyl group, is expected to have a significant impact on its adsorption behavior and the properties of the resulting monolayer.

The presence of methyl groups at the 1 and 3 positions of the butyl chain introduces steric hindrance. This bulkiness can prevent the molecules from packing as closely as linear alkylphosphonic acids. wikipedia.org As a result, the self-assembled monolayer of ADBP is likely to be less ordered and have a lower packing density. wikipedia.org This can have several consequences for the interfacial properties:

Wettability: A less densely packed monolayer may expose more of the underlying substrate, potentially leading to a more hydrophilic surface compared to a well-ordered monolayer of a linear phosphonic acid of similar chain length.

Surface Energy: The surface energy of the modified substrate will be influenced by the chemical nature of the exposed groups. The amino group of ADBP would contribute to a higher surface energy compared to a purely alkyl-terminated surface. nih.govharvard.edu

Adhesion and Lubrication: The structure of the monolayer can affect its ability to promote adhesion or act as a lubricant. The branched structure of ADBP might create a more "brush-like" interface, which could have unique tribological properties.

Mechanisms of Bio-recognition and Specific Ligand Binding (excluding human trials)

The presence of both a phosphonic acid group and an amino group gives ADBP the potential to interact with biological molecules in specific ways. Phosphonates are known analogues of phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates. acs.orgnih.gov The amino group can participate in hydrogen bonding and electrostatic interactions.

One area of interest is the inhibition of enzymes like acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.govnih.gov Organophosphorus compounds are known to inhibit AChE by phosphorylating a serine residue in the active site. nih.gov Molecular docking studies on various inhibitors with AChE have identified key amino acid residues in the active site that are crucial for binding. nih.govnih.gov It is plausible that ADBP could interact with the active site of AChE, with the phosphonate group targeting the catalytic site and the amino-butyl group interacting with other residues in the binding pocket. embopress.orgnih.gov

Another potential target for aminophosphonates is the family of glutamate (B1630785) receptors, which are crucial for neurotransmission in the central nervous system. wikipedia.orgwikipedia.org Since glutamate is an amino acid, aminophosphonic acids can act as structural analogues and potentially bind to these receptors. nih.govresearchgate.netresearchgate.net

The study of such bio-recognition events often employs techniques like:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing information on the binding affinity, stoichiometry, and thermodynamics of the interaction. nih.govharvard.edunih.govwhiterose.ac.ukamazonaws.com

Surface Plasmon Resonance (SPR): SPR can monitor the binding of a ligand (like ADBP) to a protein immobilized on a sensor surface in real-time, yielding kinetic data (on- and off-rates) and binding affinity. nih.govnih.govelsevierpure.comresearchgate.netspringernature.com

Molecular Docking: Computational modeling can predict the binding mode and affinity of a ligand to a protein's active site, guiding further experimental work. nih.govnih.gov

Table 4: Potential Bio-recognition Targets for ADBP and Investigatory Techniques

| Potential Target | Plausible Interaction Mechanism | Relevant Investigatory Techniques |

| Acetylcholinesterase (AChE) | Inhibition via interaction with the catalytic and/or peripheral anionic site. | Enzyme kinetics assays, Molecular Docking, nih.govnih.govembopress.orgnih.gov Isothermal Titration Calorimetry (ITC), nih.govharvard.edunih.govwhiterose.ac.ukamazonaws.com X-ray Crystallography. |

| Glutamate Receptors | Competitive or allosteric binding at the glutamate binding site. | Radioligand binding assays, Electrophysiology, wikipedia.orgwikipedia.org Surface Plasmon Resonance (SPR), nih.govnih.govelsevierpure.comresearchgate.netspringernature.com Molecular Modeling. |

| Phosphonate Binding Proteins | Specific binding to the phosphonate moiety. acs.org | Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), nih.govharvard.edunih.govwhiterose.ac.ukamazonaws.com Surface Plasmon Resonance (SPR). nih.govnih.govelsevierpure.comresearchgate.netspringernature.com |

This table outlines potential areas of bio-recognition for ADBP based on its structural features and findings from related compounds.

Advanced Research Applications of 1 Amino 1,3 Dimethylbutyl Phosphonic Acid As Chemical Probes

Design and Synthesis of Probes for Specific Biochemical Pathways (e.g., enzyme active site mapping)

The design of chemical probes for mapping enzyme active sites often relies on the synthesis of substrate or transition-state analogues that can interact with the target enzyme. Aminophosphonic acids are particularly well-suited for this purpose as they are bioisosteres of amino acids, where the carboxylic acid group is replaced by a more stable phosphonic acid moiety. nih.gov This substitution often leads to potent and selective enzyme inhibitors.

While specific literature detailing the synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid derivatives explicitly for enzyme active site mapping is not abundant, the general principles can be inferred from the synthesis of other aminophosphonates. nih.govnih.gov For instance, the synthesis of phosphonic acid analogues of homophenylalanine and phenylalanine has been reported for the inhibition of alanyl aminopeptidases. worldscientific.com These syntheses often involve multi-step procedures starting from corresponding aldehydes or ketones, followed by the introduction of the amino and phosphonate (B1237965) functionalities, for example, through the Kabachnik-Fields reaction. nih.gov

The inhibitory potential of these compounds is then evaluated through kinetic studies. For example, a study on over 30 different aminophosphonates, designed as analogues of the leucine (B10760876) phosphonic acid inhibitor of leucine aminopeptidase, demonstrated that structural modifications significantly impact their inhibitory activity against cytosolic and microsomal aminopeptidases. researchgate.net This structure-activity relationship (SAR) data is crucial for the rational design of more potent and selective probes. The inhibitory constants (Ki) for these compounds are determined to quantify their affinity for the enzyme, providing a direct measure of their effectiveness in probing the active site. researchgate.netresearchgate.net

Functional Self-Assembled Monolayers as Research Platforms

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. They provide a powerful platform for creating well-defined interfaces with tailored chemical and physical properties, making them invaluable in materials science and biomedical research. beilstein-journals.org Phosphonic acids are excellent candidates for forming robust SAMs on various metal oxide surfaces due to the strong covalent bonds they form with the substrate. beilstein-journals.orgworldscientific.com

Research has specifically investigated the formation of SAMs using (1-Amino-1,3-dimethylbutyl)phosphonic acid (ADBP) on copper surfaces for corrosion protection. beilstein-journals.orgresearchgate.net These studies demonstrate the ability of ADBP to form a protective monolayer, highlighting its potential for surface functionalization. The formation and properties of these SAMs can be monitored by techniques such as electrochemical quartz crystal microbalance (EQCM) and electrochemical impedance spectroscopy (EIS). researchgate.net

| Phosphonic Acid Compound | Abbreviation | Relative Protection Efficiency |

|---|---|---|

| 1-Aminohexyl phosphonic acid | AHP | High |

| 1,4-butanediphosphonic acid | BDPA | Medium |

| (1-Amino-1,3-dimethylbutyl)phosphonic acid | ADBP | Low |

This table illustrates the comparative corrosion protection efficiency of different phosphonic acid SAMs on a copper surface, as reported in the literature. beilstein-journals.orgresearchgate.net

The ability to control the surface properties of materials is critical for creating model biological interfaces that mimic cellular environments. Functional self-assembled monolayers are instrumental in this regard. By choosing appropriate terminal groups on the molecules forming the SAM, surfaces can be rendered hydrophobic, hydrophilic, or can be functionalized to immobilize biomolecules such as peptides and proteins. kisti.re.kr

For instance, SAMs of phosphonates have been used to couple the cell-adhesive peptide Arg-Gly-Asp (RGD) to titanium surfaces. researchgate.net This modification aims to improve the attachment and growth of osteoblasts on implant materials, thereby enhancing bone integration. The amino group of aminophosphonates like (1-Amino-1,3-dimethylbutyl)phosphonic acid provides a reactive handle for such covalent modifications, allowing for the stable anchoring of bioactive molecules to the surface. The resulting bio-functionalized surface can then be used as a platform to study cell adhesion, proliferation, and differentiation in a controlled manner.

The electronic properties of interfaces play a crucial role in the performance of biosensors and electronic devices. SAMs can significantly influence these properties by introducing a dipole moment at the surface, which can alter the work function and affect charge and electron transfer processes. The study of phosphonic acid SAMs on conductive or semiconductive surfaces provides insights into these phenomena.

While direct studies on charge and electron transfer for (1-Amino-1,3-dimethylbutyl)phosphonic acid SAMs are primarily in the context of corrosion inhibition, the underlying principles are relevant. beilstein-journals.orgresearchgate.net The protective nature of the SAM is inherently linked to its ability to block electron transfer reactions at the metal-electrolyte interface. Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), used in these studies, probe the resistance to charge transfer across the monolayer. researchgate.net More broadly, research on other phosphonic acid-modified electrodes has shown that the nature of the phosphonate layer, including its order and packing density, directly influences electron transport measurements. beilstein-journals.org These platforms are used to study fundamental processes like proton-coupled electron transfer, which are vital in many biological and catalytic reactions.

Role as a Tool in Chemical Biology for Studying Metabolic Regulation and Inhibition

In chemical biology, aminophosphonic acids serve as powerful tools for investigating metabolic pathways and the function of enzymes involved in these pathways. nih.gov Their structural similarity to natural amino acids allows them to act as competitive inhibitors of enzymes that process these substrates. researchgate.netresearchgate.net The stability of the phosphonic acid group to hydrolysis, compared to the phosphate (B84403) group, makes them particularly useful for studying metabolic processes in a biological environment. nih.gov

Future Research Directions and Challenges for 1 Amino 1,3 Dimethylbutyl Phosphonic Acid

Exploration of Novel Synthetic Pathways for Stereochemical Control

A primary challenge in the synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid lies in controlling its stereochemistry. The biological activity of α-aminophosphonic acids is often highly dependent on the absolute configuration of the stereogenic α-carbon atom. nih.gov Consequently, developing synthetic methods that allow for precise stereochemical control is a major focus of current research. Future explorations are centered on diastereoselective and enantioselective strategies to produce specific stereoisomers of the target molecule.

Key approaches for stereoselective synthesis of α-aminophosphonates, which are precursors to α-aminophosphonic acids, include the Pudovik and Kabachnik-Fields reactions. nih.govresearchgate.netmdpi.com Innovations in these classic methods involve the use of chiral components to guide the stereochemical outcome. Several promising strategies are being investigated:

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. For instance, imines derived from chiral amines or aldehydes can undergo diastereoselective addition of phosphites. nih.gov After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral catalysts, including metal complexes and organocatalysts, offers an efficient way to produce enantiomerically enriched α-aminophosphonates. mdpi.comresearchgate.net Chiral Lewis acids, Brønsted acids, and phase-transfer catalysts derived from natural products like Cinchona alkaloids have shown promise in promoting enantioselective hydrophosphonylation of imines. mdpi.comresearchgate.net

Chiral Reagents: Employing chiral phosphorus-containing reagents, such as phosphonates derived from chiral alcohols like TADDOL, can lead to high diastereoselectivity in additions to achiral imines. researchgate.netrsc.org

The table below summarizes some modern stereoselective synthetic strategies applicable to the synthesis of chiral α-aminophosphonic acids.

| Synthetic Strategy | Description | Key Feature | Reference |

| Pudovik Reaction | Nucleophilic addition of dialkyl- or diaryl phosphites to imines. | A fundamental C-P bond-forming reaction. Stereoselectivity can be induced by chiral components. | nih.gov |

| Asymmetric Induction | Use of chiral substrates, such as imines derived from chiral amines or aldehydes, to direct stereochemistry. | Substrate-controlled diastereoselectivity. | mdpi.comnih.gov |

| Chiral Catalysis | Employment of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer over the other. | Catalytic amount of chiral source needed, high potential for enantiomeric excess (ee). | mdpi.comresearchgate.net |

| Chiral Phosphonates | Addition of a chiral phosphonate (B1237965) reagent to a non-chiral imine. | Reagent-controlled diastereoselectivity. | researchgate.netrsc.org |

Future research will likely focus on developing more robust and versatile catalytic systems that can be applied to a wider range of substrates, including the sterically hindered precursors required for (1-Amino-1,3-dimethylbutyl)phosphonic acid. The goal is to create operationally simple, atom-economical, and highly stereoselective pathways. rsc.org

Advanced Computational Modeling for Structure-Activity Relationships

Understanding the relationship between the three-dimensional structure of (1-Amino-1,3-dimethylbutyl)phosphonic acid and its biological activity is crucial for its development. Advanced computational modeling techniques are becoming indispensable tools for elucidating these structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method used in this field. nih.gov A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. For (1-Amino-1,3-dimethylbutyl)phosphonic acid, a QSAR study would involve synthesizing a series of related analogues with systematic variations in their structure and measuring their biological activity. These data are then used to build a predictive model.

The development of a robust QSAR model for (1-Amino-1,3-dimethylbutyl)phosphonic acid and its derivatives would involve several steps:

Data Set Generation: Synthesis and biological testing of a diverse set of structurally related α-aminophosphonic acids.

Descriptor Calculation: Calculation of various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., steric, electronic, hydrophobic properties).

Model Building: Using statistical methods to identify the descriptors that are most correlated with biological activity and to construct a predictive mathematical model.

Model Validation: Rigorously testing the model's predictive power using both internal and external sets of compounds.

Such models can significantly accelerate the discovery of more potent and selective compounds by predicting the activity of virtual or yet-to-be-synthesized molecules, thereby guiding synthetic efforts. nih.gov Furthermore, molecular docking simulations can provide insights into how (1-Amino-1,3-dimethylbutyl)phosphonic acid might bind to a specific biological target, such as an enzyme active site. This information can rationalize observed SAR data and guide the design of new analogues with improved binding affinity.

Development of Sophisticated In Vitro Systems for Interaction Studies

To fully understand the biological effects of (1-Amino-1,3-dimethylbutyl)phosphonic acid, it is essential to study its interactions within a biologically relevant context. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex environment of living tissues. nih.gov Consequently, a significant future direction is the development and use of sophisticated in vitro models that more accurately mimic human physiology. nih.govnih.gov

These advanced in vitro systems offer a bridge between simple cell-based assays and more complex in vivo studies. Key examples of such models include:

3D Cell Cultures (Spheroids and Organoids): These models involve growing cells in three dimensions, which allows them to form structures that resemble small organs. researchgate.net Spheroids and organoids can replicate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, providing a more realistic environment to test the effects of compounds. researchgate.net For example, studying the effect of (1-Amino-1,3-dimethylbutyl)phosphonic acid on liver organoids could provide more predictive data on its potential metabolism and hepatotoxicity than standard 2D liver cell cultures.

Organ-on-a-Chip (OOC) Models: These are microfluidic devices that contain living cells in continuously perfused microchambers, simulating the structure and function of human organs and tissues. nih.govresearchgate.net A "gut-liver-on-a-chip" model, for instance, could be used to study the oral absorption and subsequent metabolism of (1-Amino-1,3-dimethylbutyl)phosphonic acid in an integrated system. nih.gov

The use of these advanced models can provide more relevant data on the efficacy and potential toxicity of a compound before it moves into later stages of development, adhering to the principles of replacement, reduction, and refinement (3Rs) of animal testing. nih.gov Research utilizing these systems could investigate transporter interactions, metabolic pathways, and off-target effects of (1-Amino-1,3-dimethylbutyl)phosphonic acid with greater accuracy. technologynetworks.commdpi.com

| In Vitro Model Type | Description | Advantages for Interaction Studies | Reference |

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, reproducible for initial screening. | nih.gov |

| Spheroids | Multicellular aggregates of one or more cell types. | Replicates 3D cell-cell interactions and physiological gradients. | researchgate.net |

| Organoids | Stem cell-derived 3D structures that mimic the architecture and function of an organ. | High physiological relevance, can be derived from patient-specific stem cells. | researchgate.nettechnologynetworks.com |

| Organ-on-a-Chip | Microfluidic culture devices that simulate tissue- and organ-level physiology. | Allows for dynamic fluid flow and multi-organ interaction studies. | nih.gov |

Integration of (1-Amino-1,3-dimethylbutyl)phosphonic acid into Complex Molecular Architectures for Research Purposes

The utility of (1-Amino-1,3-dimethylbutyl)phosphonic acid extends beyond its potential as a standalone agent. A significant area of future research involves its integration as a building block into larger, more complex molecules designed for specific research purposes. rsc.orgnih.gov Its unique structural and chemical properties can be leveraged to create novel research tools and therapeutic candidates.

One major application is in the creation of phosphonopeptides , where the α-aminophosphonic acid moiety replaces a natural amino acid in a peptide sequence. nih.gov Because the phosphonate group is resistant to hydrolysis by peptidases, these peptidomimetics can have enhanced stability and prolonged biological activity compared to their natural peptide counterparts. nih.gov

Furthermore, (1-Amino-1,3-dimethylbutyl)phosphonic acid can be incorporated into molecules designed for targeted delivery or imaging. For example, aminodiphosphonic acids are of interest as ligands for creating radiopharmaceuticals. mdpi.com The phosphonate groups can chelate radiometals like Gallium-68 (⁶⁸Ga), while the rest of the molecule can be designed to target specific tissues or cell types, such as bone metastases. mdpi.com

The synthesis of such complex architectures often requires multi-step, one-pot, or tandem reactions. mdpi.comresearchgate.net Developing efficient and versatile synthetic methodologies to incorporate the (1-Amino-1,3-dimethylbutyl)phosphonic acid unit into diverse molecular scaffolds remains a key challenge and an active area of research. mdpi.comnih.gov These efforts will enable the creation of sophisticated molecular probes to investigate biological processes and to develop next-generation therapeutic agents.

Q & A

Q. How does the compound’s hydrophobicity affect its application in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.